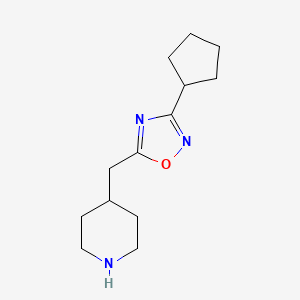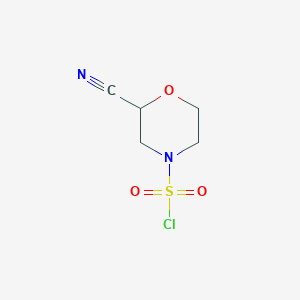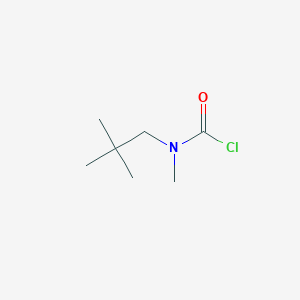
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine
Descripción general
Descripción
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine, also known as N-isopropylphenethylamine (N-IPA), is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a structural analog of amphetamine and shares similar pharmacological properties. N-IPA has gained interest in the scientific community due to its potential use in research applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- The study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This process highlights the compound's role in generating complex molecular structures with potential applications in medicinal chemistry and material science.
Sigma Receptor Binding
- De Costa et al. (1992) synthesized and evaluated a class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, identifying them as potent sigma receptor ligands with significant implications for understanding receptor function and developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992). These findings could contribute to the development of new diagnostic tools and treatments for neurological disorders.
Material Science and Polymer Chemistry
- Harrisson, Couvreur, and Nicolas (2012) researched the polymerization of isoprene, showing that using solvents like 1,4-dioxane or pyridine can increase the initiator's rate of consumption and result in polymers with narrower molecular weight distributions. This study provides insights into optimizing polymerization processes for the production of rubber and other polymeric materials (Harrisson, Couvreur, & Nicolas, 2012).
Environmental Applications
- Liang et al. (2019) explored the modification of chitosan with 2,6-diaminopyridine and polyamine compounds for the adsorptive removal of Hg(II) ions from aqueous solutions. This research highlights the potential environmental application of 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine derivatives in water treatment and purification (Liang, Li, Jiang, Ali, Zhang, & Li, 2019).
Propiedades
IUPAC Name |
2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLHDWOXBFKAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270796 | |
| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine | |
CAS RN |
34971-74-9 | |
| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34971-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)





![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)

![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)